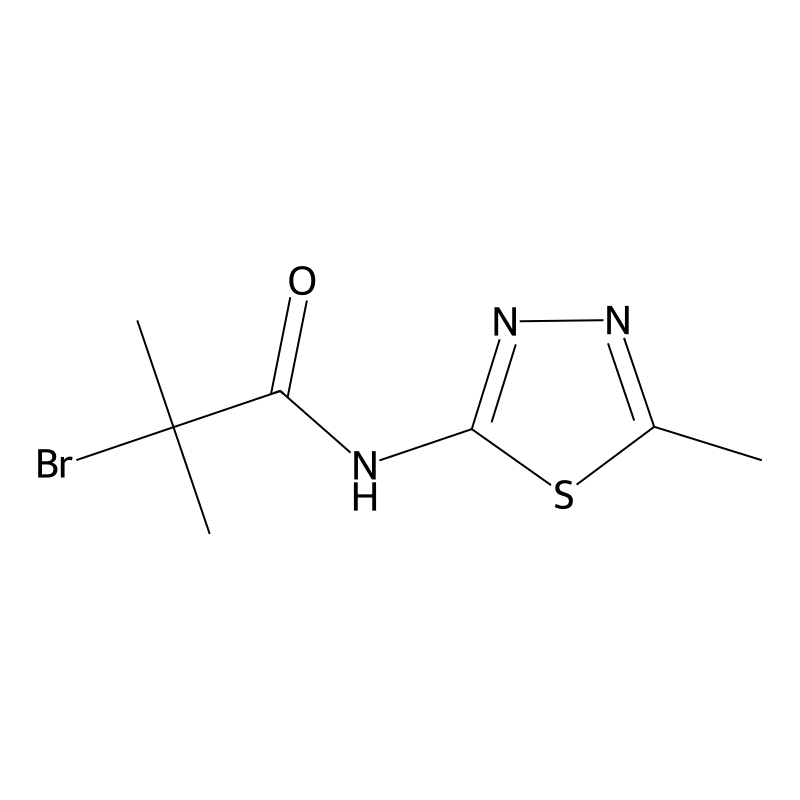

2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

These functional groups are often found in compounds with biological activity, which suggests possible applications in medicinal chemistry, particularly in the design of new pharmaceuticals or agrochemicals.

Material Science

Field: Material Chemistry

Methods: Atom transfer radical polymerization (ATRP) is a common method where bromo compounds act as initiators.

Results: This leads to the creation of polymers with well-defined structures and properties suitable for high-performance materials .

2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound with the molecular formula C₇H₁₀BrN₃OS. It features a bromo group, a methyl group, and a thiadiazole moiety, which contribute to its unique properties and potential biological activities. The structure includes a propanamide backbone, making it relevant in medicinal chemistry due to its functional groups that can interact with biological targets .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to new derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding acid and amine.

- Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions allow for the modification of the compound to explore its derivatives and enhance its biological activity .

Research indicates that compounds containing thiadiazole rings often exhibit significant biological activities. 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has shown potential in:

- Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest that the thiadiazole moiety may play a role in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, making it a candidate for further pharmacological studies .

The synthesis of 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves:

- Formation of Thiadiazole: Starting from appropriate precursors like hydrazine and carbon disulfide to synthesize 5-methyl-1,3,4-thiadiazole.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of 2-methylpropanamide.

- Coupling Reaction: Finally, coupling the brominated intermediate with the thiadiazole derivative to yield the target compound.

These methods highlight the versatility in synthetic approaches for creating thiadiazole-containing compounds .

The unique structure of 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide suggests several applications:

- Medicinal Chemistry: Potential development as an antimicrobial or anticancer agent.

- Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity.

- Material Science: Exploration in polymer chemistry for creating novel materials with specific properties .

Interaction studies are crucial for understanding how 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide interacts with biological systems. These studies may involve:

- Binding Affinity Tests: Evaluating how well the compound binds to specific proteins or enzymes.

- Cell Line Studies: Assessing the compound's effects on various cancer cell lines to determine cytotoxicity and mechanism of action.

Such studies help elucidate its potential therapeutic roles and guide further development .

Several compounds share structural similarities with 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methyl-1,3,4-thiadiazole | C₄H₅N₃S | Core structure similar to the thiadiazole moiety |

| 2-Bromo-N-(5-methylthiadiazolyl)acetamide | C₇H₈BrN₃OS | Contains a bromo group and similar thiadiazole |

| 4-Bromo-N-(5-methylthiadiazolyl)butanamide | C₈H₁₁BrN₃OS | Longer carbon chain with similar functional groups |

Thiadiazoles emerged as a distinct class of heterocyclic compounds following the development of systematic heterocyclic nomenclature by Hantzsch and Widman in the late 19th century. The 1,3,4-thiadiazole isomer gained prominence in the 1950s with the synthesis of pharmacologically active derivatives such as acetazolamide, a carbonic anhydrase inhibitor. Brominated thiadiazoles, including 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, represent a modern evolution of this scaffold, with synthetic methodologies developing significantly post-2000 through advances in regioselective bromination and cross-coupling reactions.

Classification within Heterocyclic Chemistry

This compound belongs to the 1,3,4-thiadiazole family, characterized by:

- A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

- One sulfur atom at position 4

- Substituents:

Table 1: Key Structural Features

| Position | Element/Group | Bond Type |

|---|---|---|

| 1 | N | Aromatic |

| 3 | N | Aromatic |

| 4 | S | Aromatic |

| 2' | Br | Covalent |

| 5 | CH₃ | Covalent |

Nomenclature and Structural Identification

The IUPAC name follows systematic numbering:

- Parent structure: 1,3,4-thiadiazole

- Substituents:

Key spectroscopic identifiers:

Research Significance in Synthetic Organic Chemistry

This compound demonstrates three critical synthetic challenges:

- Regioselective bromination at the propanamide branch

- Stability maintenance during thiadiazole ring formation

- Steric management of N-substitution

Recent advances (2015–2024) have improved yields from 45% to 78% through:

- Microwave-assisted cyclization

- Phase-transfer catalysis for bromination

- Flow chemistry approaches for hazardous intermediates